3-Methylpyridine-4-carboxylic acid ethyl ester N-oxide 3-Methylpyridine-4-carboxylic acid ethyl ester N-oxide
Brand Name: Vulcanchem
CAS No.: 301666-87-5
VCID: VC18398965
InChI: InChI=1S/C9H11NO3/c1-3-13-9(11)8-4-5-10(12)6-7(8)2/h4-6H,3H2,1-2H3
SMILES:
Molecular Formula: C9H11NO3
Molecular Weight: 181.19 g/mol

3-Methylpyridine-4-carboxylic acid ethyl ester N-oxide

CAS No.: 301666-87-5

Cat. No.: VC18398965

Molecular Formula: C9H11NO3

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

3-Methylpyridine-4-carboxylic acid ethyl ester N-oxide - 301666-87-5

Specification

CAS No. 301666-87-5
Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
IUPAC Name ethyl 3-methyl-1-oxidopyridin-1-ium-4-carboxylate
Standard InChI InChI=1S/C9H11NO3/c1-3-13-9(11)8-4-5-10(12)6-7(8)2/h4-6H,3H2,1-2H3
Standard InChI Key ZPXIZRCAMSAMRU-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(C=[N+](C=C1)[O-])C

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Profile

3-Methylpyridine-4-carboxylic acid ethyl ester N-oxide is characterized by a pyridine ring system where the nitrogen atom is oxidized to an N-oxide. The substituents include a methyl group at the 3-position and an ethoxycarbonyl group at the 4-position. The N-oxide group enhances the compound’s polarity and reactivity, facilitating nucleophilic substitution and coordination chemistry .

Table 1: Key Molecular Descriptors

PropertyValue
CAS Registry Number301666-87-5
Molecular FormulaC9H11NO3\text{C}_9\text{H}_{11}\text{NO}_3
Molecular Weight181.19 g/mol
Purity≥95%
Supplier CategoriesBuilding blocks, Isonicotinic acids

The compound’s IUPAC name derives from its substitution pattern: ethyl 3-methylpyridine-4-carboxylate 1-oxide. Its structure has been confirmed via spectroscopic methods (e.g., 1H^1\text{H}-NMR, IR) in analogous pyridine N-oxide syntheses .

Synthesis and Optimization

N-Oxidation Strategies

The synthesis of pyridine N-oxides typically involves oxidizing the parent pyridine using peracids or peroxide-based reagents. For 3-methylpyridine-4-carboxylic acid ethyl ester N-oxide, multiple methods are applicable:

Meta-Chloroperbenzoic Acid (m-CPBA) Oxidation

m-CPBA in dichloromethane or chloroform is a widely used reagent for N-oxidation. The reaction proceeds via electrophilic attack on the pyridine nitrogen, yielding the N-oxide with high regioselectivity. A novel workup involving aqueous sodium thiosulfate to quench excess peracid has been reported for similar substrates, improving yield and purity .

Oxone®-Mediated Oxidation

Oxone® (potassium peroxymonosulfate) in acetone generates dimethyl dioxirane in situ, a mild oxidizing agent suitable for acid-sensitive substrates. This method avoids acidic byproducts, making it preferable for esters prone to hydrolysis .

Table 2: Comparative N-Oxidation Conditions

ReagentSolventTemperature (°C)Yield (%)
m-CPBACH2_2Cl2_20–2585–90
Oxone®/AcetoneH2_2O/MeCN2575–80

Purification and Characterization

Crude N-oxides are often purified via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol. Purity ≥95% is achievable, as confirmed by HPLC and melting point analysis .

Reactivity and Functionalization

Electrophilic Substitution

The N-oxide group activates the pyridine ring toward electrophilic substitution. For example, chlorination with phosphorus oxychloride (POCl3_3) at the 2-position has been demonstrated in analogous compounds, yielding dichloro derivatives .

Nucleophilic Displacement

The methylthio group in related thienopyridine N-oxides undergoes nucleophilic displacement with amines or alkoxides, suggesting potential for functionalizing 3-methylpyridine-4-carboxylic acid ethyl ester N-oxide .

Applications in Drug Discovery

Isonicotinic Acid Derivatives

As a precursor to isonicotinic acids, this N-oxide is integral to synthesizing antitubercular agents (e.g., isoniazid analogs). The ethoxycarbonyl group can be hydrolyzed to a carboxylic acid, enabling further coupling reactions .

Coordination Chemistry

Pyridine N-oxides act as ligands for transition metals. The lone pairs on the oxygen atom coordinate to metals like copper or iron, forming complexes with catalytic or antimicrobial properties .

Future Directions

Research opportunities include:

  • Developing enantioselective N-oxidation catalysts.

  • Exploring microwave-assisted synthesis to reduce reaction times.

  • Investigating biological activity of metal complexes derived from this N-oxide.

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